molecular formula C15H21N3O B15048831 N-[(4-ethoxyphenyl)methyl]-1-propyl-1H-pyrazol-3-amine

N-[(4-ethoxyphenyl)methyl]-1-propyl-1H-pyrazol-3-amine

Cat. No.: B15048831
M. Wt: 259.35 g/mol
InChI Key: ONXNXTKQDFYCBY-UHFFFAOYSA-N
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Description

N-[(4-ethoxyphenyl)methyl]-1-propyl-1H-pyrazol-3-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an ethoxyphenyl group attached to a pyrazole ring, along with a propyl chain

Properties

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-1-propylpyrazol-3-amine

InChI

InChI=1S/C15H21N3O/c1-3-10-18-11-9-15(17-18)16-12-13-5-7-14(8-6-13)19-4-2/h5-9,11H,3-4,10,12H2,1-2H3,(H,16,17)

InChI Key

ONXNXTKQDFYCBY-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=N1)NCC2=CC=C(C=C2)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ethoxyphenyl)methyl]-1-propyl-1H-pyrazol-3-amine typically involves the reaction of 4-ethoxybenzyl chloride with 1-propyl-1H-pyrazol-3-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product. The reaction can be summarized as follows:

  • Dissolve 1-propyl-1H-pyrazol-3-amine in DMF.
  • Add potassium carbonate to the solution.
  • Slowly add 4-ethoxybenzyl chloride to the reaction mixture while stirring.
  • Heat the reaction mixture to 80-100°C and maintain the temperature for several hours.
  • Cool the reaction mixture and extract the product using an organic solvent such as ethyl acetate.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(4-ethoxyphenyl)methyl]-1-propyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(4-ethoxyphenyl)methyl]-1-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

N-[(4-ethoxyphenyl)methyl]-1-propyl-1H-pyrazol-3-amine can be compared with other similar compounds, such as:

    N-[(4-methoxyphenyl)methyl]-1-propyl-1H-pyrazol-3-amine: Similar structure but with a methoxy group instead of an ethoxy group.

    N-[(4-ethoxyphenyl)methyl]-1-ethyl-1H-pyrazol-3-amine: Similar structure but with an ethyl chain instead of a propyl chain.

    N-[(4-ethoxyphenyl)methyl]-1-propyl-1H-imidazol-3-amine: Similar structure but with an imidazole ring instead of a pyrazole ring.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

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